2,4-Diamino-6-nitrotoluene (2,4-DANT, CAS 6629-29-4) is a specialized nitroaromatic compound characterized by a toluene core substituted with two electron-donating amino groups and one electron-withdrawing nitro group. In industrial and research procurement, it is primarily sourced as a certified reference material for environmental monitoring of munitions degradation, specifically supporting EPA Method 8330 protocols . Beyond analytical applications, 2,4-DANT serves as a precision building block in advanced organic synthesis, including the development of targeted protein degraders (PROTACs) and energetic material precursors, where its orthogonal functional groups allow for staged, regioselective reactions [1].
Substituting 2,4-DANT with its closest isomer, 2,6-diamino-4-nitrotoluene (2,6-DANT), or upstream precursors like 4-amino-2,6-dinitrotoluene (4-ADNT) is fundamentally unviable in both analytical and synthetic workflows. In environmental assays, these isomers exhibit distinct chromatographic retention times and mass fragmentation patterns, meaning substitution invalidates quantitative site assessments [1]. In synthetic chemistry, the position of the nitro group heavily influences the electron density of the aromatic ring; the 6-nitro group in 2,4-DANT is significantly more resistant to further reduction than the 4-nitro group in 2,6-DANT, dictating entirely different reaction kinetics and electrochemical profiles during subsequent functionalization [2].
Electrochemical studies demonstrate that the position of the nitro group relative to the methyl group drastically alters the compound's reduction profile. 2,4-DANT exhibits a cathodic reduction peak at -0.712 V, whereas its isomer 2,6-DANT reduces at -0.629 V [1].
| Evidence Dimension | Cathodic reduction peak potential |
| Target Compound Data | -0.712 V (2,4-DANT) |
| Comparator Or Baseline | -0.629 V (2,6-DANT) |
| Quantified Difference | 83 mV higher overpotential required for 2,4-DANT |
| Conditions | Aqueous medium electrochemical reduction |
This distinct thermodynamic stability confirms that 2,4-DANT requires more aggressive reducing conditions than its isomer, which is critical for designing selective synthetic reduction pathways.
During the anaerobic biotransformation of TNT, 2,4-DANT acts as the primary rate-limiting intermediate before complete reduction to 2,4,6-triaminotoluene (TAT). Studies show that within the first 15 hours of incubation, the accumulation ratio of 2,4-DANT to 2,6-DANT is 6.0, and this ratio increases to >10 after 20 hours as upstream precursors are depleted [1].
| Evidence Dimension | Metabolite accumulation ratio |
| Target Compound Data | Ratio of 6.0 to >10.0 (2,4-DANT) |
| Comparator Or Baseline | Ratio of 1.0 (2,6-DANT baseline) |
| Quantified Difference | 6x to >10x higher accumulation of 2,4-DANT |
| Conditions | Anaerobic sludge incubation over 15-20 hours |
Because 2,4-DANT accumulates at up to 10 times the rate of 2,6-DANT, it is the mandatory standard for accurately quantifying the progress of TNT bioremediation.
Unlike fully reduced 2,4,6-triaminotoluene or generic 2,4-diaminotoluene, 2,4-DANT provides an unreduced nitro group alongside two reactive amines[1]. This specific 1,3-diamino-5-nitro substitution pattern allows the amines to be coupled to PROTAC linkers, while the nitro group remains inert until activated for late-stage E3 ligase ligand attachment[2].
| Evidence Dimension | Orthogonal synthetic handles |
| Target Compound Data | 3 distinct handles (2x amine, 1x nitro) in 2,4-DANT |
| Comparator Or Baseline | 2 active handles (2x amine) in 2,4-diaminotoluene |
| Quantified Difference | Retention of 1 orthogonal nitro group for late-stage reduction |
| Conditions | Multi-step PROTAC linker synthesis |
Procuring this specific nitro-diamine prevents the need for complex protection/deprotection steps when building asymmetric bifunctional degrader molecules.
As the dominant and rate-limiting degradation product of TNT, 2,4-DANT is a mandatory certified reference material for HPLC-UV quantification of munitions contamination in soil and groundwater .
Utilized as a specialized building block where its two amino groups serve as immediate conjugation points for linkers, while the 6-nitro group acts as a stable, orthogonal handle for subsequent functionalization [1].
Spiked into microbial or sludge assays to evaluate the performance of engineered strains in driving the rate-limiting reduction of 2,4-DANT to the dead-end metabolite 2,4,6-triaminotoluene (TAT) [2].